molecular formula C16H17ClF3N5 B12263076 5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12263076
M. Wt: 371.79 g/mol
InChI Key: PMBMZJXRSAFGKH-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is a compound that belongs to the class of pyrimidinamine derivatives These compounds are known for their significant biological activities, particularly in the field of agriculture as fungicides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution reactions can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of pyridine, piperidine, and pyrimidine rings, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit mitochondrial complex I sets it apart from other fungicides with different modes of action .

Properties

Molecular Formula

C16H17ClF3N5

Molecular Weight

371.79 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H17ClF3N5/c1-24(15-22-9-12(17)10-23-15)13-3-6-25(7-4-13)14-8-11(2-5-21-14)16(18,19)20/h2,5,8-10,13H,3-4,6-7H2,1H3

InChI Key

PMBMZJXRSAFGKH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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